6-ethyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C10H13NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of an appropriate amine with formaldehyde and a phenol derivative. One common method is the Mannich reaction, where the amine, formaldehyde, and phenol undergo a condensation reaction to form the benzoxazine ring . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoxazine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while nucleophilic substitution can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
6-ethyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and polymers.
Mechanism of Action
The mechanism of action of 6-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately causing cell death in rapidly dividing cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: Another benzoxazine derivative with similar biological activities.
6-nitro-3,4-dihydro-2H-1,4-benzoxazine: A nitro-substituted benzoxazine with enhanced antimicrobial properties.
3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its inhibitory activity against topoisomerase.
Uniqueness
6-ethyl-3,4-dihydro-2H-1,4-benzoxazine stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can enhance its binding affinity to molecular targets and improve its efficacy in various applications .
Properties
CAS No. |
1018638-76-0 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-ethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-4-10-9(7-8)11-5-6-12-10/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
SQIOKIUOUDQCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCN2 |
Purity |
95 |
Origin of Product |
United States |
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